molecular formula C4H5N3O2 B1301141 1,2,4-Triazole-1-acetic acid CAS No. 28711-29-7

1,2,4-Triazole-1-acetic acid

Cat. No. B1301141
CAS RN: 28711-29-7
M. Wt: 127.1 g/mol
InChI Key: RXDBSQXFIWBJSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Triazole-1-acetic acid is a derivative of 1,2,4-triazole, a heterocyclic compound that features a five-membered ring containing three nitrogen atoms. This compound is of interest due to its potential applications in various fields, including agriculture, medicine, and synthetic chemistry.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been explored in several studies. A continuous-flow method for synthesizing 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, a related compound, has been developed to improve efficiency and selectivity while being environmentally friendly by avoiding chromatography and isolation steps . Another study reported the synthesis of 1,2,4-triazolylacetic acids with various substituents, highlighting that triazolylacetic esters act as strong acylating agents and that these acids undergo decarboxylation when heated .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is confirmed using various analytical techniques such as IR spectroscopy, 1H NMR, and elemental analysis. These methods ensure the correct identification of the synthesized compounds and their structural integrity .

Chemical Reactions Analysis

1,2,4-Triazole derivatives participate in a variety of chemical reactions. For instance, the CH2 group in the acetyl moiety of triazolylacetic acids can react as a methylene component in condensation reactions . Schiff bases of 3-amino-1H-1,2,4-triazole have been synthesized through a condensation reaction catalyzed by glacial acetic acid . Additionally, the synthesis of 1,2,4-triazole Schiff base derivatives has been achieved via condensation of substituted benzaldehyde with bis(amino-triazole thioethers) .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are studied to understand their behavior and potential applications. For example, it has been found that triazolylacetic esters are potent acylating agents and that these compounds can undergo decarboxylation upon heating . The synthesis and investigation of the physical-chemical properties of 2-(5-((theophylline-7'-yl)methyl)-4-methyl-4H-1,2,4-triazole-3-ylthio)acetic acid salts have also been conducted, providing insights into the solubility and reactivity of these compounds .

Scientific Research Applications

  • Pharmacological Applications

    • Field : Pharmacology
    • Summary : Triazoles, including 1,2,4-triazoles, have a broad range of pharmacological applications. They have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
    • Methods : The methods of application or experimental procedures would depend on the specific therapeutic application. For example, in drug development, these compounds would typically be synthesized and then tested in vitro and in vivo for their biological activity .
    • Results : The results or outcomes would also depend on the specific application. For example, some triazole derivatives have been found to have potent antimicrobial or anticancer activity .
  • Organocatalysis

    • Field : Chemistry
    • Summary : Triazoles are also important in organocatalysis .
    • Methods : In organocatalysis, triazoles could be used as catalysts in various chemical reactions .
    • Results : The use of triazoles in organocatalysis can lead to more efficient and selective chemical reactions .
  • Agrochemicals

    • Field : Agriculture
    • Summary : Triazoles have applications in agrochemicals .
    • Methods : They could be used in the synthesis of various agrochemicals .
    • Results : The use of triazoles in agrochemicals can lead to more effective pest control and crop protection .
  • Materials Science

    • Field : Materials Science
    • Summary : Triazoles have applications in materials science .
    • Methods : They could be used in the synthesis of various materials .
    • Results : The use of triazoles in materials science can lead to the development of new materials with unique properties .
  • Antihypertensive Applications

    • Field : Pharmacology
    • Summary : 1,2,4-Triazole compounds have been found to have antihypertensive properties .
    • Methods : The methods of application or experimental procedures would depend on the specific therapeutic application. For example, in drug development, these compounds would typically be synthesized and then tested in vitro and in vivo for their biological activity .
    • Results : The results or outcomes would also depend on the specific application. For example, some triazole derivatives have been found to have potent antihypertensive activity .
  • Antioxidant Applications

    • Field : Pharmacology
    • Summary : 1,2,4-Triazole compounds have been found to have antioxidant properties .
    • Methods : The methods of application or experimental procedures would depend on the specific therapeutic application. For example, in drug development, these compounds would typically be synthesized and then tested in vitro and in vivo for their biological activity .
    • Results : The results or outcomes would also depend on the specific application. For example, some triazole derivatives have been found to have potent antioxidant activity .
  • Antibiotic Applications

    • Field : Pharmacology
    • Summary : 1,2,4-Triazole compounds have been found to have antibiotic properties . They can be effective against a wide class of Gram-positive and Gram-negative bacteria which are now proved to be multidrug resistant .
    • Methods : The methods of application or experimental procedures would depend on the specific therapeutic application. For example, in drug development, these compounds would typically be synthesized and then tested in vitro and in vivo for their biological activity .
    • Results : The results or outcomes would also depend on the specific application. For example, some triazole derivatives have been found to have potent antibiotic activity .
  • Anti-HIV Applications

    • Field : Pharmacology
    • Summary : 1,2,4-Triazole compounds have been found to have anti-HIV properties .
    • Methods : The methods of application or experimental procedures would depend on the specific therapeutic application. For example, in drug development, these compounds would typically be synthesized and then tested in vitro and in vivo for their biological activity .
    • Results : The results or outcomes would also depend on the specific application. For example, some triazole derivatives have been found to have potent anti-HIV activity .

Safety And Hazards

When handling 1,2,4-Triazole-1-acetic acid, personal protective equipment/face protection should be worn, and adequate ventilation should be ensured . It should not get in eyes, on skin, or on clothing, and ingestion and inhalation should be avoided .

Future Directions

The future directions of 1,2,4-Triazole-1-acetic acid research could involve the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates . The synthesis of 1,2,4-triazole compounds will continue to attract attention due to their significant biological activities .

properties

IUPAC Name

2-(1,2,4-triazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c8-4(9)1-7-3-5-2-6-7/h2-3H,1H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDBSQXFIWBJSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365231
Record name 1,2,4-Triazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Triazole-1-acetic acid

CAS RN

28711-29-7
Record name 1,2,4-Triazole-1-acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028711297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Triazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-1,2,4-triazol-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2,4-TRIAZOLE-1-ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3ASK2WBNH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,4-Triazole-1-acetic acid
Reactant of Route 2
Reactant of Route 2
1,2,4-Triazole-1-acetic acid
Reactant of Route 3
1,2,4-Triazole-1-acetic acid
Reactant of Route 4
1,2,4-Triazole-1-acetic acid
Reactant of Route 5
Reactant of Route 5
1,2,4-Triazole-1-acetic acid
Reactant of Route 6
1,2,4-Triazole-1-acetic acid

Citations

For This Compound
30
Citations
DG Ding, LX Xie, YT Fan, HW Hou, Y Xu - Journal of Solid State Chemistry, 2009 - Elsevier
Three new d 10 coordination polymers, namely [Cd(taa)Cl] n 1, [Hg(taa)Cl] n 2, and [Ag 1.5 (taa)(NO 3 ) 0.5 ] n 3 (taa=1H-1,2,4-triazole-1-acatate anion) have been prepared and …
Number of citations: 9 www.sciencedirect.com
JC Liu, J Cao, WT Deng, BH Chen - Journal of Chemical Crystallography, 2011 - Springer
A new Ag(I) complex [AgL] n (HL = 1H-1,2,4-triazole-1-methylene-1H-benzimidazole-1-acetic acid) was synthesized, and characterized by elemental analysis, IR spectra. The X-ray …
Number of citations: 15 link.springer.com
H Zhou, D Ding, M Yin, Y Fan, H Hou - Journal of Coordination …, 2011 - Taylor & Francis
Three new coordination polymers, {[Cu(trza)(2,2′-bipy)(H 2 O)] · (ClO 4 )} n (1), {[Cu(trza)(2,2′-bipy)(H 2 O)] · (BF 4 )} n (2), and {[Cu(trza)(4,4′-bipy)] · (H 2 O) · (ClO 4 )} n (3) (Htrza = …
Number of citations: 0 www.tandfonline.com
J Flieger, M Tatarczak, M Wujec, M Pitucha… - JPC–Journal of Planar …, 2006 - Springer
The reversed-phase thin layer chromatographic retention behavior of some new derivatives of 1,2,4-triazole and thiosemicarbazide has been determined. Linear relationships were …
Number of citations: 7 link.springer.com
TL Hu, WP Du, BW Hu, JR Li, XH Bu, R Cao - CrystEngComm, 2008 - pubs.rsc.org
Four novel AgI coordination complexes with azole heterocycle ligands bearing acetic acid group, [AgL1]n (1), [Ag(L2HL2)]n (2), [AgL3]n (3) and [Ag(L4)]n (4) (here, HL1 = 1H-imidazole-…
Number of citations: 55 pubs.rsc.org
M Tatarczak, J Flieger, M Wujec, M Pitucha - JPC–Journal of Planar …, 2015 - Springer
The purpose of this paper was to assess the suitability of thin-layer chromatography (TLC) as a pilot method for high-performance liquid chromatography (HPLC). The new 1,2,4-triazole …
Number of citations: 1 link.springer.com
Z Zhang, DF Wu, K Hu, YJ Shi, ZL Chen… - Journal of Coordination …, 2013 - Taylor & Francis
Full article: Preparation and characterization of four polymeric metal complexes based on the flexible ligand 1H-1,2,4-triazole-1-propionic acid in different conformations Skip to Main …
Number of citations: 3 www.tandfonline.com
K Liu, W Shi, P Cheng - Dalton Transactions, 2011 - pubs.rsc.org
This perspective illustrates the coordination features of complexes constructed by 1,2,4-triazole derivatives and transition metal ions which belong to Group IIB, namely Zn(II), Cd(II) and …
Number of citations: 149 pubs.rsc.org
M Wujec, M Pitucha, M Dobosz, U Kosikowska… - Acta …, 2004 - hrcak.srce.hr
In the reaction of hydrazide of thiophene-2-acetic acid (1) with isothiocyanates, the respective thiosemicarbazides 2a-g were obtained. Further cyclization with 2% NaOH led to formation …
Number of citations: 118 hrcak.srce.hr
J Qin, N Lei, H Ding, YP Liu, YP Xu… - Synthesis and Reactivity …, 2016 - Taylor & Francis
Two d 10 complexes [Cd(abt)I 2 (H 2 O)] (1) and [Ag 2 (abt) 2 ]·2(CF 3 SO 3 ) (2), (abt = 4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole) have been obtained and characterized by IR, …
Number of citations: 4 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.